molecular formula C13H25ClN2O2 B6602041 tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride CAS No. 2177264-53-6

tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride

Cat. No.: B6602041
CAS No.: 2177264-53-6
M. Wt: 276.80 g/mol
InChI Key: SFOGYLNRIHLJGZ-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride (CAS RN: 2940934-84-7 ) is a high-purity chemical building block supplied for advanced research and development applications. This diazaspiro compound belongs to a class of structures recognized for their value in medicinal chemistry, particularly as key synthetic intermediates in the development of novel therapeutics . The incorporation of a rigid, three-dimensional spirocyclic scaffold can impart favorable properties to potential drug candidates, such as improved selectivity and reduced off-target interactions at aminergic GPCRs compared to more traditional flat aromatic or flexible aliphatic cores . The Boc-protected (tert-butoxycarbonyl) amine serves as a versatile protecting group, enabling further selective functionalization at the secondary nitrogen atom of the diazaspiro ring system during multi-step synthetic sequences. Researchers utilize this compound and its derivatives in various discovery pipelines, including the development of ligands for central nervous system (CNS) targets like the dopamine D3 receptor, as well as in the exploration of poly(ADP-ribose) polymerase (PARP) inhibitors for oncology and other therapeutic areas . Stored under an inert atmosphere at 2-8°C , this product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGYLNRIHLJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Spirocyclic Core Construction

The spiro[3.6]decane core is synthesized via cyclization reactions that form two interconnected rings. The Petasis reaction (Scheme 5 in ) is a pivotal method, enabling the formation of intermediate 16 through a three-component reaction of ketones, pinacol allylboronate, and ammonia. This approach avoids unstable intermediates and allows flexible functionalization. For example, reacting cyclopropanone analogs with allylboronate and ammonia in methanol yields the spirocyclic amine 16 with a free NH group, which is subsequently protected.

Modifications to traditional protocols improved scalability:

  • Replacing HBF₄·Et₂O with BF₃·Et₂O increased yields from 56% to 74% for intermediate 8d .

  • Solvent optimization (e.g., switching from CH₃CN to CH₂Cl₂) enhanced reaction efficiency at scales up to 100 g .

Boc Protection and Functionalization

The free amine in 16 is protected with a tert-butoxycarbonyl (Boc) group to ensure stability during subsequent reactions. Approach III (Scheme 5 in ) outlines this step, where 16 is treated with di-tert-butyl dicarbonate in the presence of a base. This method is particularly effective for sulfur-containing derivatives, achieving 39–49% overall yields for compounds like 1f and 1k .

Key reaction conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Catalyst: BF₃·Et₂O

Deprotection to Hydrochloride Salt

Final deprotection of the Boc group is achieved via acidolysis. Treatment with hydrochloric acid (HCl) in dioxane or ethyl acetate yields the hydrochloride salt. For example, catalytic hydrogenolysis of 11n (a Cbz-protected intermediate) with H₂/Pd-C in methanol followed by HCl addition produced 1n in 31% yield .

Optimization challenges :

  • Thioether-containing compounds (e.g., 1f , 1m ) required alternative deprotection methods due to sulfur’s interference with hydrogenolysis .

  • Ethylene glycol and hydrazine hydrate were used for carboxyethyl deprotection, albeit with lower yields (22–25%) .

Comparative Analysis of Synthetic Approaches

The table below summarizes the efficiency of three primary methods for synthesizing spirocyclic hydrochlorides:

Approach Key Steps Overall Yield Advantages
IImine formation → Allylation → Bromination42–56% Scalable, avoids sensitive intermediates
IISakurai reaction → Hydroboration → Mesylation22–31% Flexible for sulfur derivatives
IIIPetasis reaction → Boc protection → Acidolysis39–49% High yields, versatile functionalization

Approach III is preferred for its balance of yield and adaptability, particularly for nitrogen-rich spirocycles.

Structural Characterization and Analytical Data

Post-synthesis validation included nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS):

  • 1H NMR : Peaks at δ 1.40–1.64 (m, 6H) and δ 3.56 (s, 2H) confirmed the spirocyclic structure .

  • 13C NMR : Signals at δ 141.6 (aromatic carbons) and δ 63.7 (spiro carbon) validated the bicyclic framework .

  • LCMS : m/z 230.2 [M + H]⁺ aligned with the molecular formula C₁₆H₂₃N .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxidized derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing specific atoms or groups within the compound.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition zones compared to control substances, suggesting its potential as a new antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. One notable investigation involved testing its effects on human cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. This finding positions the compound as a promising lead for developing novel anticancer therapies.

Organic Synthesis Applications

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique spiro structure allows for diverse chemical transformations, including:

  • Oxidation Reactions : The compound can undergo oxidation to form corresponding oxides using agents like hydrogen peroxide.
  • Reduction Reactions : It can be reduced to amines using lithium aluminum hydride.
  • Substitution Reactions : The compound readily reacts with alkyl halides and acyl chlorides to form substituted derivatives.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control compounds, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Mechanisms

In another investigation, the compound was tested for its anticancer properties on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through activation of caspase pathways, suggesting that this compound may serve as a lead compound for developing novel anticancer therapies.

Mechanism of Action

The mechanism by which tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Spirocyclic Compounds

Key Structural Differences

The compound’s spiro[3.6] system distinguishes it from analogs with varying ring sizes and substituents. Below is a comparative analysis of structurally related spirocycles:

Compound Name (CAS) Spiro System Substituents/Counterions Molecular Formula (if available) Molecular Weight (g/mol)
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride (270257-46-0) [3.6] tert-butyl carboxylate, HCl C₁₃H₂₄N₂O₂ (free base) 240.34 (free base)
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (236406-55-6) [3.5] tert-butyl carboxylate, HCl Not provided Not provided
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (937729-06-1) [4.4] tert-butyl carboxylate, hemioxalate Not provided Not provided
6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate (1447943-53-4) [3.3] Fluorine, TFA counterion Not provided Not provided
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (236406-61-4) [4.5] tert-butyl carboxylate Not provided Not provided
Key Observations:

The [3.6] system balances moderate strain with conformational flexibility, making it suitable for drug design .

Substituent Effects :

  • Fluorinated analogs (e.g., 6,6-difluoro-2-azaspiro[3.3]heptane) exhibit enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity .
  • Counterions (HCl vs. oxalate/hemioxalate) influence solubility; hydrochloride salts are typically more water-soluble than oxalate derivatives .

Functional Implications in Drug Discovery

  • Bioavailability : Larger spiro systems (e.g., [4.5]) may improve membrane permeability due to increased hydrophobicity, whereas smaller systems (e.g., [3.3]) could limit absorption .
  • Synthetic Utility : The tert-butyl carbamate group in all analogs simplifies deprotection during synthesis, enabling rapid derivatization .

Biological Activity

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride (CAS Number: 2177264-53-6) is a heterocyclic compound characterized by its unique spiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzymatic functions and influencing various biochemical pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C13H25ClN2O2
  • Molar Mass : 276.81 g/mol
  • Structural Features : The compound features a spirocyclic structure with two nitrogen atoms incorporated into the ring system, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The spirocyclic architecture allows for specific binding to these targets, leading to modulation of their activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that this compound can influence receptor activities, particularly in the context of chemokine receptors like CCR3 and CCR5, which are implicated in inflammatory responses and viral infections such as HIV/AIDS .

1. Antiviral Properties

Research indicates that derivatives of diazaspiro compounds can regulate chemokine receptors, which play a crucial role in immune responses and viral pathogenesis. The ability to modulate these receptors suggests potential applications in antiviral therapies .

2. Autophagy Modulation

Recent studies have explored the role of small molecules like tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate in autophagy regulation. Compounds that enhance autophagic flux may have therapeutic implications for neurodegenerative diseases and cancer .

3. Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. It was found that while some derivatives exhibit cytotoxicity at high concentrations, others maintain selectivity for autophagy activation without significant cell death .

Synthesis and Derivatives

The synthesis of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate typically involves a multi-step process that includes:

  • Formation of the Spirocyclic Structure : This is achieved through reactions involving suitable amines and spirocyclic ketones under controlled conditions.
  • Protection of Functional Groups : The tert-butyl group is often used to protect the carboxylate functionality during synthesis .

Case Study 1: Modulation of Chemokine Receptors

A study investigated the effects of diazaspiro compounds on CCR3 and CCR5 receptors, demonstrating their potential as therapeutic agents against HIV by inhibiting receptor activity .

Case Study 2: Autophagy Activation

In another research effort focused on neuroprotection, tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate was shown to enhance autophagic processes in neuronal cells, suggesting its utility in treating neurodegenerative disorders .

Comparative Analysis

Compound NameBiological ActivityKey Findings
tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylateAntiviral, Autophagy ModulatorModulates CCR3/CCR5; enhances autophagic flux
Similar Diazaspiro CompoundsVariesDifferent positions of diaza groups lead to varied reactivity

Q & A

Q. Basic

  • HPLC/MS : Assess purity (>95% recommended) and confirm molecular weight (e.g., C13H25ClN2O2, MW 276.803) .
  • NMR spectroscopy : 1H and 13C NMR to verify spirocyclic geometry and tert-butyl carbamate integration .
  • Elemental analysis : Validate empirical formulas (e.g., C13H25ClN2O2) to rule out salt or solvent residues .

What synthetic strategies are effective for preparing this spirocyclic compound?

Advanced
A multi-step route is typical:

Ring-closing : Use nucleophilic substitution or reductive amination to form the spiro[3.6]decane core.

Boc protection : Introduce the tert-butyl carbamate group under anhydrous conditions (e.g., Boc2O, DMAP) .

Salt formation : React with HCl in dioxane to yield the hydrochloride salt .
Note : Adjust reaction conditions for ring size (e.g., [3.5] vs. [3.6]) to avoid byproducts .

How does the tert-butyl carbamate group influence reactivity in medicinal chemistry applications?

Advanced
The Boc group:

  • Protects the amine : Enables selective deprotection under acidic conditions (e.g., TFA) for subsequent coupling reactions .
  • Modulates solubility : Enhances lipophilicity for membrane permeability in drug candidates.
  • Reduces metabolic instability : Shields the amine from enzymatic degradation in vivo .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335: Respiratory irritation) .
  • First aid : Flush eyes/skin with water if exposed (GHS H319: Eye irritation) .

How can computational modeling optimize derivatives of this compound for target engagement?

Q. Advanced

  • Molecular docking : Predict binding modes to receptors (e.g., GPCRs or kinases) using software like AutoDock or Schrödinger.
  • SAR studies : Correlate substituent effects (e.g., spiro ring size) with activity data .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

What analytical challenges arise in stability studies of this hydrochloride salt?

Q. Advanced

  • Hygroscopicity : Monitor water content via Karl Fischer titration to prevent hydrolysis .
  • Thermal degradation : Use TGA/DSC to identify decomposition thresholds (>100°C typical for Boc-protected amines) .
  • pH-dependent stability : Perform accelerated degradation studies in buffered solutions (pH 1–9) to simulate physiological conditions .

How do structural variations in spirocyclic amines impact biological activity?

Q. Advanced

  • Ring size : Smaller rings (e.g., [3.5]) may enhance rigidity and target affinity vs. larger ([4.5]) systems .
  • Substituent placement : Carboxylate vs. ether groups alter hydrogen-bonding potential and solubility .
  • Salt form : Hydrochloride salts improve crystallinity and bioavailability compared to free bases .

What orthogonal purification techniques are suitable for this compound?

Q. Advanced

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) to remove residual Boc-protecting reagents .
  • Ion-exchange resins : Isolate the hydrochloride salt from free base impurities .

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